molecular formula C10H16ClN3 B1487863 6-chloro-N-hexylpyrimidin-4-amine CAS No. 1343325-03-0

6-chloro-N-hexylpyrimidin-4-amine

Cat. No. B1487863
M. Wt: 213.71 g/mol
InChI Key: VEXZFSABTZOPBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-chloro-N-hexylpyrimidin-4-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 6th position with a chlorine atom and at the 4th position with an amine group that is further substituted with a hexyl group .

Scientific Research Applications

Transformations and Synthesis

The synthesis and transformation of pyrimidine derivatives, including structures similar to 6-chloro-N-hexylpyrimidin-4-amine, have been widely studied. These compounds serve as key intermediates in the synthesis of more complex molecules. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been transformed into various substituted amino derivatives and 4-chloro-pyrimidines under specific conditions, showcasing the versatility of pyrimidine chemistry (Botta et al., 1985). Additionally, the synthesis of pyrimidin-4-ol derivatives with different functionalities has been reported, demonstrating the potential for creating a wide range of substituted pyrimidines with diverse chemical properties (Rajagopalan & Talaty, 1967).

Biological Activities

Pyrimidine derivatives exhibit a range of biological activities, including antifungal and antiangiogenic effects. For example, certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives have shown antifungal activity against types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). In another study, derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine were explored for their antiangiogenic potential, revealing significant theoretical binding energies and suggesting their use as powerful antiangiogenic agents (Jafar & Hussein, 2021).

Theoretical and Structural Studies

Theoretical studies and crystallographic analysis contribute to understanding the structural and electronic properties of pyrimidine derivatives. DFT studies of compounds like 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine provide insights into the molecular structure, electronic structure properties, and the reactivity of such compounds, aiding in the design of biologically active molecules with specific properties (Murugavel et al., 2014).

properties

IUPAC Name

6-chloro-N-hexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-2-3-4-5-6-12-10-7-9(11)13-8-14-10/h7-8H,2-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZFSABTZOPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-hexylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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